
2-Fluoro-4-methyl-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-methyl-3-(trifluoromethyl)benzamide is a fluorinated aromatic amide . It is a building block used for the synthesis of more complex pharmaceutical and biologically active compounds .
Molecular Structure Analysis
The molecular weight of this compound is 221.15 . The IUPAC name is this compound . The InChI code is 1S/C9H7F4NO/c1-4-2-3-5(8(14)15)7(10)6(4)9(11,12)13/h2-3H,1H3,(H2,14,15) .Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature .Applications De Recherche Scientifique
Synthetic Chemistry and Catalysis
2-Fluoro-4-methyl-3-(trifluoromethyl)benzamide and its derivatives serve as key intermediates in the development of various synthetic methodologies. For example, the catalyzed ortho-fluorination of triflamide-protected benzylamines, using N-fluoro-2,4,6-trimethylpyridinium triflate and NMP as a promoter, demonstrates the compound's utility in introducing fluorine atoms into complex molecules. This process is crucial for creating synthetically useful functional groups that find applications in medicinal chemistry and synthesis, highlighting the compound's significance in facilitating the construction of fluorinated organic compounds which are prevalent in pharmaceuticals and agrochemicals (Xisheng Wang, T. Mei, jin-quan yu, 2009).
Antimicrobial and Antipathogenic Activity
The antimicrobial and antipathogenic potential of fluorinated benzamides, including structures akin to this compound, has been investigated, revealing significant activity against fungi and Gram-positive microorganisms. This suggests a potential avenue for the development of new antimicrobial agents that could be critical in addressing drug resistance and biofilm-associated infections. Studies have found that certain fluorinated benzamide derivatives exhibit potent anti-pathogenic activity, particularly against challenging microorganisms like Pseudomonas aeruginosa and Staphylococcus aureus, underscoring their potential as novel anti-microbial agents with antibiofilm properties (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011).
Advanced Materials Development
Fluorinated polyimides synthesized from fluorine-containing aromatic diamines, such as those related to this compound, exhibit remarkable properties including excellent thermal stability, low moisture absorption, and high hygrothermal stability. These materials are of great interest in the field of advanced materials science for applications that require materials with exceptional thermal and chemical resistance, such as in the aerospace, automotive, and electronics industries. The synthesis and properties of these soluble fluoro-polyimides demonstrate the compound's relevance in the development of high-performance polymers (K. Xie, J. Liu, Hangsheng Zhou, Shuren Zhang, M. He, Shuang Yang, 2001).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound are explored for their potential in drug development. For instance, fluorine-18 labeled benzamide analogues have been studied for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET), highlighting the compound's utility in oncological research and its potential in the development of diagnostic and therapeutic agents (Z. Tu, Jinbin Xu, L. Jones, Shihong Li, Craig Dumstorff, S. Vangveravong, Delphine L. Chen, K. Wheeler, M. Welch, R. Mach, 2007).
Propriétés
IUPAC Name |
2-fluoro-4-methyl-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO/c1-4-2-3-5(8(14)15)7(10)6(4)9(11,12)13/h2-3H,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMDGBNURZUOCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)N)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


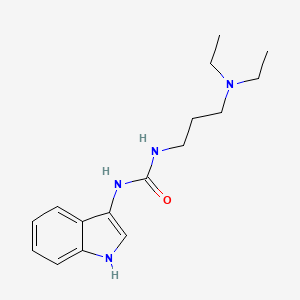
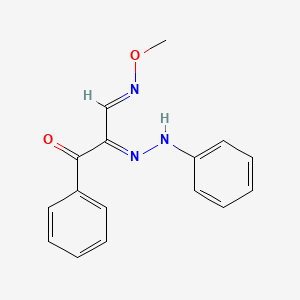
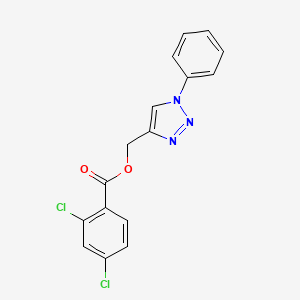

![8-(2,5-Dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/structure/B2829138.png)

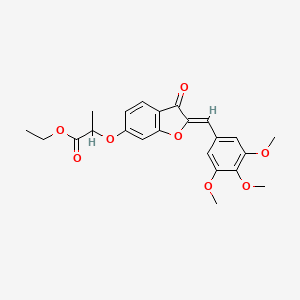
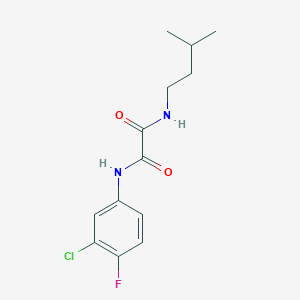

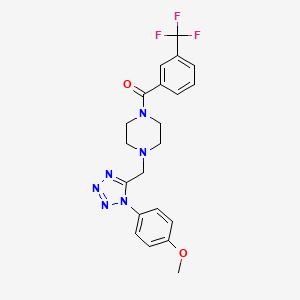
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-chlorophenyl)butanamide](/img/structure/B2829147.png)
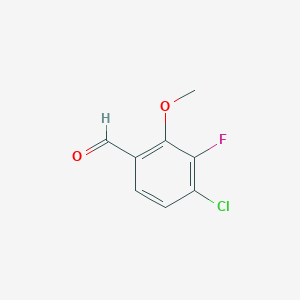
![1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-ylmethanamine hydrochloride](/img/structure/B2829150.png)